ADP-ribose -

ADP-ribose

Catalog Number: EVT-1550196
CAS Number:
Molecular Formula: C15H23N5O14P2
Molecular Weight: 559.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Synthesis Analysis

Methods of Synthesis

ADP-ribose can be synthesized through both enzymatic and chemical methods:

  1. Enzymatic Synthesis: This method primarily involves the use of poly(ADP-ribose) polymerases, which catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. The synthesis typically yields a heterogeneous mixture of polymers with varying lengths and branching patterns. For example, an efficient method has been developed that integrates multiple metabolic pathways to produce labeled poly(ADP-ribose) using isotopically enriched substrates like 13C^{13}C-glucose and 15N^{15}N-ATP, allowing for detailed structural characterization via nuclear magnetic resonance spectroscopy .
  2. Chemical Synthesis: This approach aims to produce well-defined structures of ADP-ribose by carefully designing synthetic steps. Challenges include addressing the complexity of creating branched structures that are characteristic of biological polymers. Recent advancements have focused on synthesizing disaccharide nucleosides and establishing pyrophosphate linkages to facilitate the formation of poly(ADP-ribose) .
Molecular Structure Analysis

Structure and Data

The molecular structure of ADP-ribose consists of an adenosine moiety linked to two phosphate groups and a ribose sugar. The chemical formula is C10H13N5O7PC_{10}H_{13}N_5O_{7}P. The polymerization of ADP-ribose units leads to poly(ADP-ribose), characterized by its branched structure formed through glycosidic bonds between ribofuranosyl units. The average length of these polymers can reach up to 100 monomers, with varying degrees of branching occurring every 20 to 50 units .

Chemical Reactions Analysis

Reactions and Technical Details

ADP-ribose participates in several biochemical reactions:

  • Polymerization: The primary reaction involves the enzymatic addition of ADP-ribose units to proteins or other nucleotides, forming poly(ADP-ribose). This process is catalyzed by poly(ADP-ribose) polymerases, which utilize nicotinamide adenine dinucleotide as a substrate.
  • Hydrolysis: Poly(ADP-ribose) can be hydrolyzed by specific enzymes such as poly(ADP-ribose) glycohydrolase, which cleaves the polymer into shorter chains or monomers .
  • Modification: ADP-ribosylation modifies target proteins, influencing their function and interactions within cellular pathways.
Mechanism of Action

Process and Data

The mechanism of action for ADP-ribose involves its role as a signaling molecule in response to cellular stress or DNA damage. Upon activation by DNA breaks, poly(ADP-ribose) polymerases catalyze the synthesis of poly(ADP-ribose) chains that serve as scaffolds for recruiting DNA repair proteins. This modification alters protein conformation and activity, facilitating repair processes such as base excision repair and nucleotide incision repair . The reversible nature of ADP-ribosylation allows for dynamic regulation within the cell.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 427 g/mol for the monomer unit.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Sensitive to hydrolysis under physiological conditions but stable when incorporated into larger polymers.
  • Spectroscopic Properties: Characterized by distinct peaks in nuclear magnetic resonance spectroscopy that correspond to its unique structural features .
Applications

Scientific Uses

ADP-ribose has several significant applications in scientific research:

  • DNA Repair Studies: Understanding its role in DNA repair mechanisms helps elucidate cellular responses to genotoxic stress.
  • Cancer Research: Investigating poly(ADP-ribose) polymerase inhibitors as potential therapeutic agents for cancer treatment.
  • Cellular Signaling: Studying its involvement in various signaling pathways provides insights into cellular metabolism and stress responses.
Fundamental Biochemistry of ADP-Ribose

Chemical Structure and Molecular Properties of ADP-Ribose

ADP-ribose (ADPr) is a dinucleotide composed of adenosine diphosphate (ADP) covalently linked to a ribose sugar moiety. Its chemical formula is C₁₅H₂₂N₅O₁₃P₂, with a molecular weight of 559.31 g/mol. The structure features:

  • Glycosidic bonds: An α(1→1″) linkage between the anomeric carbon of ribose and the nitrogen atom of nicotinamide (in NAD⁺ precursor), replaced post-transfer by protein/nucleic acid attachment.
  • Phosphate bridge: A pyrophosphate bond (-P-O-P-) connecting the two ribose units, conferring structural flexibility and negative charge.
  • Polymer formation: Linear or branched chains in poly(ADP-ribose) (PAR) polymers via α(1→2″) glycosidic bonds between ribose units; branching occurs at ribose(1→2″)ribose(1→2‴)ribose linkages (<3% frequency) [1] [4].ADP-ribose adopts helical conformations in polymers, with branching increasing structural complexity. Its high negative charge (due to phosphate groups) influences electrostatic interactions with chromatin and DNA repair proteins [4] [6].

Table 1: Key Molecular Properties of ADP-Ribose

PropertyDescription
Chemical formulaC₁₅H₂₂N₅O₁₃P₂
Molecular weight559.31 g/mol
Polymer chain length2–200+ ADP-ribose units
Primary linkagesα(1→1″) to acceptor; α(1→2″) for polymer elongation
Branching frequency<3% via ribose(1→2″)ribose(1→2‴)ribose
Net charge per unit-2 (at physiological pH)

Enzymatic Synthesis: PARP Superfamily and NAD⁺ Utilization

ADP-ribosylation is catalyzed by ADP-ribosyltransferases (ARTs), primarily the poly(ADP-ribose) polymerase (PARP) superfamily (17 human members). NAD⁺ serves as the obligatory cosubstrate, cleaved to transfer ADP-ribose to acceptor molecules. Key synthetic enzymes include:

  • PARP1/2/3: DNA damage-activated; PARP1 dominates nuclear PAR synthesis. DNA binding via zinc fingers (Zn1/Zn2) triggers allosteric activation, destabilizing the auto-inhibitory helical domain (HD) to expose the catalytic center [1] [5].
  • Tankyrases (PARP5a/b): Generate linear PAR chains (no branching) to regulate telomere maintenance and Wnt signaling.
  • Mono-ARTs (e.g., PARP7,10,14): Catalyze mono(ADP-ribosyl)ation (MARylation) without chain elongation [3] [6].The reaction consumes substantial cellular NAD⁺, linking DNA repair to metabolic status. Structural variations in PARP catalytic domains (e.g., acceptor site residues in PARP3: Arg vs. Met in PARP1/2) influence polymer length and branching [1] [6].

Table 2: Human PARP Enzymes and Their Activities

EnzymeActivityPrimary FunctionsActivation Trigger
PARP1PARylationDNA repair, chromatin remodelingDNA strand breaks
PARP2PARylationBase excision repair5′-phosphorylated DNA nicks
PARP3MAR/PARylationMitotic progression, DSB repair5′-phosphate termini
PARP5a/bLinear PARylationTelomere length, Wnt signalingProtein-protein interactions
PARP7/10/14MARylationAntiviral response, transcription regulationInterferon signaling

Degradation Pathways: PARG, ARH3, and Other Hydrolases

ADP-ribose turnover is mediated by hydrolases ensuring dynamic signaling:

  • Poly(ADP-ribose) glycohydrolase (PARG): Primary PAR-degrading enzyme; cleaves ribose-ribose bonds via endo-/exoglycosidic activity, generating free ADP-ribose and residual MARylated proteins. Human PARG has five isoforms with distinct subcellular localizations (nuclear: PARG111; mitochondrial: PARG55/60) [2] [6]. Catalytic residues Glu-755/Glu-756 protonate ribose 2′-OH, enabling hydrolysis.
  • ADP-ribosylhydrolase 3 (ARH3): Cleaves PAR chains and serine-linked MARylation. Localizes to nuclei/mitochondria, acting as a PARG backup in oxidative stress. Mutations cause neurodegenerative disorders [2] [7].
  • Macrodomain enzymes (MacroD1/2, TARG1): Remove MAR from acidic residues (Glu/Asp). TARG1 also cleaves terminal PAR units [2] [6].
  • ARH1: Specifically hydrolyzes arginine-linked MARylation [7]. Degradation products (e.g., ADP-ribose) are recycled via NUDIX5 to ATP, fueling DNA repair [5].

Table 3: Major Human ADP-Ribose Hydrolases

HydrolaseClassSubstratesLocalizationKey Residues
PARGMacrodomainPAR polymersNucleus, cytoplasm, mitochondriaGlu-755, Glu-756
ARH3Ribosyl_hydrolasePAR, Ser-MARNucleus, mitochondriaAsp-77, Glu-80*
MacroD1MacrodomainAsp/Glu-MARMitochondriaAsp-111, Asn-169
TARG1MacrodomainAsp/Glu-MAR, terminal PARNucleus, cytoplasmCys-130, His-166
ARH1Ribosyl_hydrolaseArg-MARCytoplasmAsp-118, Glu-119

*ARH3 catalytic residues vary by species.

Mono(ADP-Ribosyl)ation (MARylation) vs. Poly(ADP-Ribosyl)ation (PARylation)

ADP-ribosylation occurs as two distinct modifications:

  • MARylation:
  • Chemistry: Single ADP-ribose unit attached via ester (Glu/Asp), ether (Ser), or N-glycosidic (Arg) linkages.
  • Enzymes: Catalyzed by 11+ PARP family members (e.g., PARP3,6-12,14-16) and sirtuins (SIRT4/6). ARTCs modify extracellular arginine residues [3] [7].
  • Functions: Regulates transcription (e.g., SIRT6 MARylates PARP1), metabolism, and viral defense. Reversed by macrodomains (Glu/Asp-MAR) or ARH1 (Arg-MAR).
  • PARylation:
  • Chemistry: Polymers of 2–200+ ADP-ribose units with linear α(1→2″) bonds and <3% branches. Attached to Glu/Asp/Lys/Ser residues.
  • Enzymes: Synthesized by PARP1/2/5a/5b. PARP1 automodification recruits repair factors (e.g., XRCC1, ATM) via PAR-binding motifs [1] [6].
  • Functions: Scaffolds for DNA repair complexes; induces chromatin decompaction via charge repulsion. Degraded by PARG/ARH3 to limit signal duration.

Table 4: MARylation vs. PARylation Characteristics

FeatureMARylationPARylation
Chain lengthSingle ADP-ribose unit2–200+ units (linear/branched)
Primary linkagesEster/ether/N-glycosidic to proteinsα(1→2″) ribose-ribose; α(1→1″) to protein
Key synthesizing enzymesPARP3,6-12,14-16; ARTCs; SIRT4/6PARP1, PARP2, Tankyrases
HydrolasesMacroD1/2, TARG1, ARH1, ARH3*PARG, ARH3
Biological rolesTranscriptional control, metabolismDNA repair scaffolds, chromatin remodeling
Turnover rateMinutes-hoursSeconds-minutes (rapid polymer degradation)

*ARH3 cleaves serine-linked MAR.

Concluding Remarks

ADP-ribose exemplifies a versatile biochemical moiety whose covalent attachment to proteins and nucleic acids orchestrates critical cellular pathways. Its synthesis by PARPs, degradation by hydrolases, and structural duality (MAR vs. PAR) create a dynamic signaling network integrating DNA repair, epigenetic regulation, and metabolism. Ongoing structural and functional studies continue to reveal novel aspects of this modification system, highlighting its therapeutic potential in human diseases [6] [9].

Properties

Product Name

ADP-ribose

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C15H23N5O14P2

Molecular Weight

559.32 g/mol

InChI

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

SRNWOUGRCWSEMX-KEOHHSTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Synonyms

5'-Diphosphoribose, Adenosine
Adenosine 5' Diphosphoribose
Adenosine 5'-Diphosphoribose
Adenosine Diphosphate Ribose
Adenosine Diphosphoribose
ADP Ribose
ADP-Ribose
ADPribose
Diphosphate Ribose, Adenosine
Diphosphoribose, Adenosine
Ribose, Adenosine Diphosphate
Ribose, ADP

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.